
4-Ethylpiperidin-4-ol
概要
説明
4-Ethylpiperidin-4-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Adsorption Properties
4-Ethylpiperidin-4-ol, among other compounds, has been studied for its adsorption properties. Research by Annand, Hurd, and Hackerman (1965) focused on the adsorption of related compounds, including 4-ethylpiperidine, on steel surfaces. Their findings indicate that these compounds chemisorb to steel surfaces, with 4-ethylpiperidine bonding at the nitrogen atom. This property is particularly relevant in corrosion inhibition and protective coating applications (Annand, Hurd, & Hackerman, 1965).
Synthesis and Structural Studies
The synthesis and structural properties of this compound derivatives have been explored in several studies. For example, Reilly, Anthony, and Gallagher (2003) developed an enantiospecific synthesis of a variant of this compound, showcasing its potential in creating structurally specific compounds for varied applications (Reilly, Anthony, & Gallagher, 2003). Casy and Pocha (1967) also reported on the etherification of 4-arylpiperidin-4-ols, demonstrating the reactivity and potential for creating diverse derivatives (Casy & Pocha, 1967).
Applications in Medicinal Chemistry
This compound and its analogs have been studied extensively in medicinal chemistry. For instance, Prisinzano et al. (2002) explored piperidine analogs for their binding affinity to the dopamine transporter, indicating the potential of these compounds in neurological and psychiatric drug development (Prisinzano et al., 2002). Similarly, Prezzavento et al. (2007) investigated substituted 1-phenyl-2-cyclopropylmethylamines, including 4-phenylpiperidin-4-ol derivatives, for their affinity to sigma receptors, suggesting their utility in developing novel pharmaceutical agents (Prezzavento et al., 2007).
Chemical Thermodynamics
The study of the thermochemical properties of ethylpiperidines, including this compound, offers insights into their stability and reactivity. Silva, Cabral, and Gomes (2006) conducted an experimental and computational study on the thermochemistry of ethylpiperidines, providing valuable data for their potential applications in various chemical processes (Silva, Cabral, & Gomes, 2006).
Polymer Chemistry
This compound derivatives have also been investigated in the field of polymer chemistry. Sinananwanich, Higashihara, and Ueda (2009) synthesized a hyperbranched polymer based on a piperidine-4-one ring, which included 1-ethylpiperidine-4-one as a key component. This research highlights the potential of this compound derivatives in creating novel polymeric materials with unique properties (Sinananwanich, Higashihara, & Ueda, 2009).
Safety and Hazards
将来の方向性
While specific future directions for 4-Ethylpiperidin-4-ol were not found, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The expansion of photoredox and electrochemical organic reaction methodologies has led to an impressive growth in synthetic processes involving electron transfer .
作用機序
Target of Action
The primary target of 4-Ethylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells .
Pharmacokinetics
It is known that the compound is synthesized via an efficient route and characterized by 1h nmr, 13c nmr, ms, and elemental analysis .
Result of Action
The result of this compound’s action is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . The compound’s antagonistic activity against the CCR5 receptor has been evaluated .
Action Environment
It is known that the compound has high thermal stability , which could potentially influence its action and stability in different environments.
生化学分析
Biochemical Properties
4-Ethylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a CCR5 antagonist, which is crucial in the treatment of HIV . The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature among CCR5 antagonists . Additionally, this compound has been evaluated for its potential to inhibit certain enzymes involved in metabolic pathways .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a CCR5 antagonist impacts the signaling pathways associated with HIV entry into cells . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as the CCR5 receptor, through a strong salt-bridge interaction . This binding inhibits the receptor’s activity, preventing HIV from entering the cells. Additionally, this compound can modulate enzyme activity by either inhibiting or activating specific enzymes involved in metabolic pathways . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting HIV entry into cells . At higher doses, toxic or adverse effects may be observed. These effects can include changes in cellular metabolism, gene expression, and overall cellular function . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For instance, the compound has been shown to affect the purine and pyrimidine metabolic pathways, which are crucial for DNA and RNA biosynthesis . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within different cellular compartments and tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
4-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7(9)3-5-8-6-4-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKJSNPSNJCJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



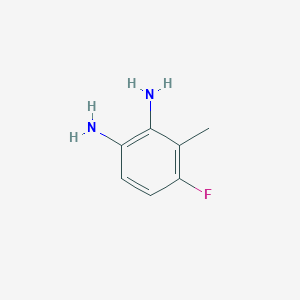
![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
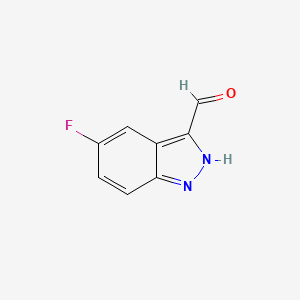
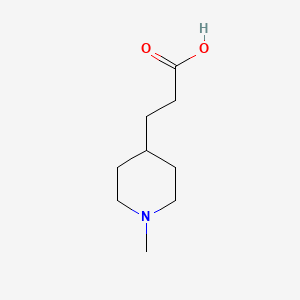
![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)



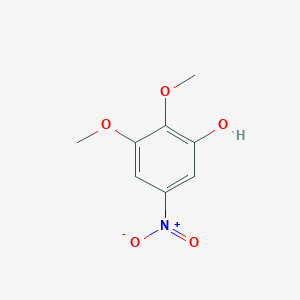

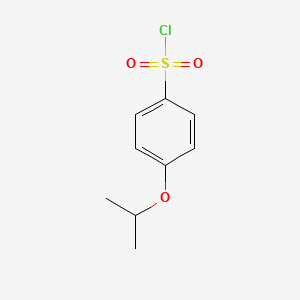
![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1322241.png)
